2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide
Description
2-(Benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a benzenesulfonyl group linked to an acetamide core, which is further substituted with a pyridin-3-ylmethyl moiety. The pyridine ring contributes to hydrogen bonding and π-π stacking interactions, which are critical for target engagement in biological systems.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(16-10-12-5-4-8-15-9-12)11-20(18,19)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMOJMJJWWSBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of phenylsulfonyl chloride with N-(pyridin-3-ylmethyl)acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfonyl group can yield sulfide derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines, such as breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their growth. Studies have revealed that similar sulfonamide compounds can effectively disrupt biofilm formation, enhancing their utility in treating infections .
Enzyme Inhibition
Recent investigations have focused on the inhibitory effects of this compound on carbonic anhydrases, which are crucial for maintaining pH balance and fluid homeostasis in biological systems. The selectivity of certain derivatives for specific isoforms of carbonic anhydrase has been highlighted, suggesting potential applications in treating conditions like glaucoma and edema .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal explored the effects of a related benzenesulfonamide on cancer cells. It was found that the compound significantly increased apoptosis markers in treated cells compared to controls, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as alternative treatments .
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridin-3-ylmethyl group may enhance binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
FPR1/FPR2 Agonists: Pyridazinone-Based Acetamides
Example Compounds :
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
Structural Differences :
- Core Heterocycle: Pyridazinone (1,2-diazine) vs. pyridine in the target compound.
- Substituents : Bromophenyl and methoxybenzyl groups vs. benzenesulfonyl and pyridin-3-ylmethyl.
Functional Insights: These pyridazinone derivatives act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils . The target compound’s benzenesulfonyl group may alter receptor specificity (e.g., reduced FPR1 activity) due to steric bulk and electronic effects compared to the smaller methoxybenzyl groups in these analogs.
Table 1: Key Comparisons with FPR Agonists
Anticancer Acetamides: Quinazoline-Sulfonyl Derivatives
Example Compounds :
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)
Structural Differences :
- Sulfonyl Attachment : Quinazoline-sulfonyl vs. benzenesulfonyl.
- Substituents : Methoxyphenyl + heterocyclic amines (pyrrolidine/piperidine) vs. pyridin-3-ylmethyl.
Functional Insights :
These compounds exhibit potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines via the MTT assay . The quinazoline-sulfonyl group may enhance DNA intercalation or kinase inhibition, whereas the target compound’s simpler benzenesulfonyl group could prioritize solubility or off-target effects.
Table 2: Anticancer Activity Comparison
GPR139 Agonists: Pyrrolotriazinyl Acetamides
Example Compound :
- (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a)
Structural Differences :
- Heterocyclic Core : Pyrrolotriazine vs. pyridine.
- Substituents : 4-Methoxyphenylethyl vs. pyridin-3-ylmethyl.
The target compound’s pyridine ring may favor interactions with CNS targets, but the absence of a methoxyphenylethyl group could reduce GPR139 affinity.
Table 3: Neuroactive Compound Comparison
| Feature | Target Compound | Pyrrolotriazinyl Acetamide (20a) |
|---|---|---|
| Core Structure | Pyridine + benzenesulfonyl | Pyrrolotriazine |
| Target Receptor | Not reported | GPR139 agonist |
| Bioactivity | Hypothesized CNS activity | Improved social interaction in mice |
| Reference | — |
Biological Activity
The compound 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group. The specific structure includes:
- A benzenesulfonyl group
- A pyridin-3-ylmethyl moiety
- An acetamide functional group
This structural configuration is significant for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide. Notably, research indicates that similar benzenesulfonamide derivatives exhibit selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. This inhibition can lead to reduced tumor proliferation and increased apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and MCF-7 cell lines.
Key Findings:
- IC50 Values : Compounds similar to 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide showed IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent inhibitory activity .
- Apoptosis Induction : The most active derivatives induced apoptosis significantly, with an increase in annexin V-FITC positive cells observed .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown that related sulfonamide derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.
Key Findings:
- Inhibition Rates : At a concentration of 50 µg/mL, certain derivatives demonstrated inhibition rates of 80.69% against S. aureus and significant anti-biofilm activity against K. pneumoniae .
- Mechanism : The antimicrobial effect is thought to be linked to the inhibition of carbonic anhydrases in bacteria, which disrupts their growth and survival .
Antioxidant Activity
Research has also explored the antioxidant properties of sulfonamide derivatives. These compounds have shown radical scavenging abilities and superoxide dismutase (SOD) mimetic activities.
Key Findings:
- Radical Scavenging : Some derivatives exhibited significant radical scavenging activity, with the most potent showing high correlation coefficients in quantitative structure–activity relationship (QSAR) studies .
Study on Anticancer Efficacy
A study focused on the synthesis and evaluation of benzenesulfonamide derivatives demonstrated that these compounds could effectively inhibit cancer cell proliferation via CA IX inhibition. The study utilized various cell lines to assess the selectivity and potency of these compounds.
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of related compounds against clinical isolates. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting their potential as therapeutic agents against resistant strains.
Q & A
Q. What are the optimal synthetic routes for 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Sulfonation : Introduce the benzenesulfonyl group via sulfonation of a pyridine precursor using chlorosulfonic acid under controlled anhydrous conditions .
Coupling : React the sulfonated intermediate with N-(pyridin-3-ylmethyl)acetamide via nucleophilic substitution. Potassium carbonate in dimethylformamide (DMF) at 60–80°C facilitates this step .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Adjust solvent polarity (e.g., toluene vs. DMF) to balance reactivity and byproduct formation .
Q. How can researchers characterize the purity and structural integrity of 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and benzene rings) and acetamide methyl groups (δ 2.1 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 170–175 ppm) and sulfonyl (SO₂, δ 125–130 ppm) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and acetamide moieties .
- Infrared (IR) Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O bands (1650–1700 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer :
- Solubility :
- Polar solvents : Moderate solubility in DMSO or DMF; low solubility in water (logP ~2.5 estimated via analogous compounds) .
- Non-polar solvents : Limited solubility in hexane or ether.
- Stability :
- Stable at room temperature in dark, dry conditions.
- Degrades under strong acidic/basic conditions (hydrolysis of sulfonyl or amide groups) .
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzenesulfonyl and pyridinylmethyl groups in modulating biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with:
- Substituents on the benzene ring (e.g., Cl, NO₂) to assess electronic effects .
- Varied alkyl chain lengths on the pyridinylmethyl group .
- Bioassays : Test analogs for target activity (e.g., kinase inhibition) using:
- Enzyme-linked assays (IC₅₀ determination) .
- Cellular assays (e.g., anti-proliferation in cancer cell lines) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What experimental strategies are effective in identifying the primary biological targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates .
- Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes post-treatment .
- Kinase Screening Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
Q. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?
- Methodological Answer :
- Validate Assay Conditions : Ensure compound solubility (use DMSO controls) and rule out aggregation artifacts via dynamic light scattering (DLS) .
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and hydration models in molecular dynamics (MD) simulations .
- Synchrotron Crystallography : Obtain high-resolution structures of the compound bound to its target to validate binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
